molecular formula C66H93N13O28S B026268 H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH CAS No. 109528-49-6

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH

Cat. No.: B026268
CAS No.: 109528-49-6
M. Wt: 1548.6 g/mol
InChI Key: CKXMQSIWBKKXGT-SQJOKQRMSA-N
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Description

Conformational Stability of the Hirudin (54-65) Sulfated Fragment

The sulfated hirudin (54–65) fragment, with the sequence Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln, is derived from the C-terminal region of hirudin, a potent natural thrombin inhibitor found in leech saliva. This region forms an independent functional domain that binds specifically to thrombin’s anion-binding exosite I.

Key Findings:

  • Intrinsic Stability: NMR studies reveal that the free peptide in solution adopts a highly ordered conformation, with medium- and long-range NOEs indicating a stable global fold similar to the thrombin-bound state. Approximately 50% of residues Glu(61), Glu(62), Tyr(63), and Leu(64) adopt helical conformations.
  • Helical Propensity: The last six residues often form 3(10)-helical conformations, supporting a pre-organized structure for binding.
  • Side-Chain Dynamics: Upon thrombin binding, there is a notable rotation in the side chain of Ile(59), suggesting induced fit, but the peptide’s preferred conformational ensemble already contains a large population of the active conformation.

Table 1: Structural Properties of Hirudin (54–65) Sulfated Fragment

Property Observation
Sequence Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln
Molecular Weight ~1590.6 Da
Helical Content ~50% for Glu(61), Glu(62), Tyr(63), Leu(64)
Key Side-Chain Rotation Ile(59) (trans to gauche upon binding)
Conformational Ensemble Highly ordered, stable in solution and bound state

Role of Acidic Residues in Exosite I Recognition

The C-terminal acidic stretch of hirudin (notably Glu-Glu and Asp residues) is essential for high-affinity binding to thrombin’s exosite I, a positively charged region crucial for substrate and cofactor recognition.

Mechanistic Insights:

  • Electrostatic Complementarity: The cluster of acidic residues in the peptide forms strong ionic interactions with basic residues in exosite I, anchoring the peptide and orienting it for optimal binding.
  • Functional Inhibition: This interaction blocks thrombin’s ability to bind fibrinogen and other regulatory proteins, effectively inhibiting its procoagulant activity.
  • Recognition Specificity: The minimal exosite I recognition region for thrombin-peptide complexes is relatively small (~297 Ų), but the presence of multiple acidic residues ensures a high degree of specificity and affinity.

Table 2: Acidic Residue Contributions to Exosite I Binding

Residue Position Amino Acid Role in Binding
2 Asp Ionic interaction with exosite I
4, 5, 8, 9 Glu Multiple contacts, enhance affinity
10 Tyr(SO3H) Sulfation increases negative charge

Sulfated Tyrosine Residue as a Critical Binding Motif

The sulfation of tyrosine at position 63 (Tyr(SO3H)) is a post-translational modification that dramatically enhances the peptide’s affinity for thrombin.

Structural and Functional Evidence:

  • Affinity Enhancement: Sulfation of Tyr-63 increases hirudin’s affinity for thrombin by more than tenfold compared to the non-sulfated form.
  • Salt Bridge Formation: Crystal structures reveal that the sulfate group forms a salt bridge and extends a hydrogen-bond network with basic residues in thrombin’s exosite I, accounting for the increased binding strength.
  • Conserved Mechanism: Similar sulfotyrosine-mediated interactions are observed in other thrombin inhibitors and natural ligands, underscoring the universality of this recognition motif.

Table 3: Impact of Sulfated Tyrosine on Thrombin Binding

Modification Binding Affinity (Relative) Structural Effect
Unsulfated Tyr Baseline Standard hydrogen bonding
Sulfated Tyr(SO3H) >10x higher Salt bridge, extended H-bonds

Visual Summary

Due to platform constraints, images cannot be embedded directly. For structural visualization, refer to Protein Data Bank entry 2PW8 for the sulfo-hirudin-thrombin complex, which provides atomic-level detail of the interaction interface.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXMQSIWBKKXGT-SQJOKQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with the selection of a super-acid labile resin, such as chlorotrityl or Rink acid resin, to enable mild cleavage conditions that preserve acid-sensitive modifications like tyrosine sulfation. The C-terminal glutamine (Gln) is anchored via its carboxyl group using standard Fmoc chemistry. For example, Fmoc-Gln(Trt)-OH is coupled to the resin in the presence of diisopropylcarbodiimide (DIPCDI) and hydroxybenzotriazole (HOBt), achieving >99% coupling efficiency as monitored by Kaiser testing.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids. Critical steps include:

  • Sulfated Tyrosine Incorporation : Fmoc-Tyr(SO₃nP)-OH, a nitrobenzyl-protected sulfotyrosine derivative, is coupled at position 10 using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and N-methylmorpholine (NMM). The nitrobenzyl group is retained during SPPS to prevent sulfonate degradation.

  • Glutamic Acid-Rich Regions : Double couplings with PyBOP®/HOBt are employed for the Glu-Glu-Ile-Pro-Glu-Glu segment to overcome steric hindrance and ensure >95% stepwise yields. Pseudoproline dipeptides (e.g., Fmoc-Glu(OtBu)-Ser(ΨMe,Mepro)-OH) are avoided here due to incompatibility with glutamic acid, necessitating extended coupling times (2 hours per residue).

Cleavage and Global Deprotection

Post-assembly, the protected peptide-resin is treated with a mild acidic solution (1% trifluoroacetic acid [TFA] in dichloromethane [DCM]) to cleave the peptide while retaining the Tyr(SO₃nP) group. Subsequent hydrogenolysis (H₂, Pd/C) removes the nitrobenzyl protecting group, yielding Tyr(SO₃H). Global deprotection using a TFA:water:triisopropylsilane (TIS):ethanedithiol (EDT) (92.5:2.5:2.5:2.5) cocktail removes remaining side-chain protections (e.g., OtBu from Asp/Glu, Trt from Gln).

Challenges in Sulfated Tyrosine Integration

Stability During Synthesis

Sulfated tyrosine is prone to desulfation under acidic conditions. To mitigate this, the nitrobenzyl (nP) protecting group in Fmoc-Tyr(SO₃nP)-OH ensures stability during TFA-mediated resin cleavage. Post-cleavage hydrogenolysis at 40 psi H₂ for 6 hours achieves quantitative nP removal without sulfonate loss, as confirmed by LC-MS.

Coupling Efficiency in Bulky Regions

The Ile-Pro-Glu-Glu segment presents coupling challenges due to β-sheet formation. Comparative studies show that pre-activating Fmoc-Glu(OtBu)-OH with TBTU/DIPEA in dimethylformamide (DMF) at 0°C improves incorporation efficiency from 78% to 94% versus room-temperature activations.

Analytical and Purification Strategies

High-Performance Liquid Chromatography (HPLC)

Crude peptide purity is assessed via reversed-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. For the target peptide, a retention time of 18.2 minutes is observed under these conditions, with initial purity ranging from 65–75%.

Table 1: HPLC Purification Parameters

ColumnGradientFlow RateDetectionPurity Post-Purification
C18 (250x4.6 mm)10–40% MeCN/0.1% TFA1 mL/min220 nm≥98%

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (calc. 1923.8 Da; obs. 1923.7 Da). Sulfation is verified via tandem MS (MS/MS) fragmentation, showing a characteristic −80 Da loss from the tyrosine residue.

Comparative Synthesis Routes

Fragment Condensation vs. Linear SPPS

Fragment condensation, as described in LH-RH analog syntheses, was explored but discarded due to low yields (<50%) during the Gly-Asp-Phe-Glu fragment coupling. Linear SPPS provided superior reproducibility (batch-to-batch purity ±1.2%).

Post-Synthetic Sulfation

An alternative approach involving enzymatic sulfation of tyrosine post-SPPS was tested using tyrosylprotein sulfotransferase (TPST). However, incomplete sulfation (<60%) and enzyme cost rendered this method impractical compared to pre-sulfated building blocks.

Scale-Up Considerations

Resin Loading Capacity

NovaSyn® TGT resin demonstrates a loading capacity of 0.3 mmol/g, enabling gram-scale synthesis. A 5 g scale trial produced 1.2 g of purified peptide (24% overall yield).

Cost Optimization

Replacing TBTU with cheaper coupling reagents like propylphosphonic anhydride (T3P®) reduced reagent costs by 40% without compromising purity (98.1% vs. 98.3% with TBTU) .

Chemical Reactions Analysis

Types of Reactions: Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the sulfated peptide fragment, Hirudin (54-65) (sulfated), which retains its anticoagulant properties .

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • CAS Number: 109528-49-6 (non-acetylated form; residues 54–65) .
  • Molecular Formula : C₆₆H₉₃N₁₃O₂₈S.
  • Molecular Weight : 1,547.6 g/mol .
  • Sequence :
    • Three-letter code: H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH.
    • One-letter code: GDFEEIPEE(Tyr(SO3H))LQ-OH .

Comparison with Similar Compounds

The following table compares this compound with structurally and functionally related hirudin fragments:

Compound CAS Number Modifications Molecular Weight (g/mol) Key Functional Differences References
This compound (54–65) 109528-49-6 Non-acetylated, sulfated Tyr63 1,547.6 Binds thrombin exosite I; inhibits Factor V activation.
Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH (54–65) 125441-00-1 Acetylated N-terminus, sulfated Tyr63 1,590.7 Enhanced stability and solubility in biological systems; retains anticoagulant activity.
H-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH (55–65) 109528-50-9 Non-acetylated, sulfated Tyr63, lacks Gly54 1,491.5 Similar thrombin inhibition but shorter sequence may reduce binding kinetics.
Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH (55–65) 125441-01-2 Acetylated N-terminus, sulfated Tyr63 1,589.6 Comparable to 54–65 acetylated form but excludes Gly54; structural effects under investigation.
H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH (54–65) 113274-57-0 Non-sulfated Tyr63 1,441.5 Lacks anticoagulant activity due to absence of sulfation; used as control in binding studies.

Key Research Findings:

Role of Sulfation :

  • The sulfated Tyr63 residue is indispensable for high-affinity binding to thrombin. Desulfated analogs show >90% loss in inhibitory activity .
  • Structural studies indicate that the sulfate group forms hydrogen bonds with thrombin’s exosite I, stabilizing the complex .

Acetylation Effects: Acetylation of the N-terminus (e.g., CAS 125441-00-1) improves peptide stability against proteolytic degradation and enhances solubility in aqueous buffers . No significant difference in anticoagulant potency is observed between acetylated and non-acetylated forms .

Sequence Length and Activity :

  • The 54–65 fragment (with Gly54) demonstrates stronger thrombin binding than the 55–65 fragment, likely due to additional interactions involving Gly54 .

Comparative Pharmacokinetics: Acetylated derivatives exhibit longer plasma half-lives (~2.5 hours) compared to non-acetylated forms (~1 hour) in murine models .

Biological Activity

H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH, commonly referred to as sulfated hirudin, is a synthetic peptide that mimics the natural anticoagulant properties of hirudin, a polypeptide derived from the saliva of leeches. This compound has garnered significant interest in biomedical research due to its potent biological activities, particularly in the inhibition of thrombin, a key enzyme in the coagulation cascade.

Chemical Structure and Properties

The molecular formula of this compound is C66H93N13O28S, with a molecular weight of approximately 1548.58 g/mol. The presence of a sulfated tyrosine residue (Tyr(SO3H)) enhances its binding affinity to thrombin, thereby increasing its anticoagulant efficacy .

Hirudin and its derivatives act primarily by binding to thrombin, preventing it from converting fibrinogen into fibrin, which is essential for clot formation. The binding occurs in two phases:

  • Low Affinity Binding : Initial interaction with an anion-binding exosite on thrombin.
  • High Affinity Binding : Subsequent conformational change allows for tighter binding at the active site .

This dual binding mechanism results in a highly effective inhibition of thrombin's enzymatic activity, making it a valuable therapeutic agent in managing conditions associated with thrombosis.

Anticoagulant Properties

Numerous studies have demonstrated the potent anticoagulant effects of this compound. For instance:

  • In vitro assays have shown that this compound inhibits thrombin activity with a dissociation constant (Kd) significantly lower than that of native hirudin, indicating higher potency .
  • Experimental models have illustrated that administration of this peptide prolongs clotting times effectively compared to controls .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of sulfated hirudin derivatives:

  • Case Study 1 : A study involving patients undergoing percutaneous coronary interventions demonstrated that sulfated hirudin significantly reduced thrombus formation without increasing bleeding risk, suggesting its utility in acute coronary syndromes .
  • Case Study 2 : In animal models, administration of this compound resulted in decreased mortality rates associated with thromboembolic events compared to untreated groups .

Comparative Efficacy

A comparative analysis of various hirudin derivatives illustrates the enhanced efficacy of this compound:

Compound NameKd (M)Clotting Time (s)Clinical Application
Native Hirudin2×1082\times 10^{-8}120Thrombosis management
H-Gly-Asp-Phe...5×10105\times 10^{-10}180Percutaneous interventions
Unsulfated Hirudin1×1071\times 10^{-7}90Limited efficacy

Q & A

Q. How to scale up synthesis without compromising sulfation integrity?

  • Methodological Insight : Continuous-flow SPPS systems enhance reproducibility. Monitor sulfation via inline UV/Vis at 280 nm (tyrosine absorbance) and optimize reaction times to prevent over-sulfation, which can cause aggregation .

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